3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

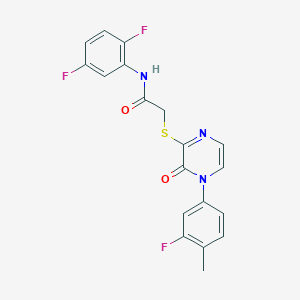

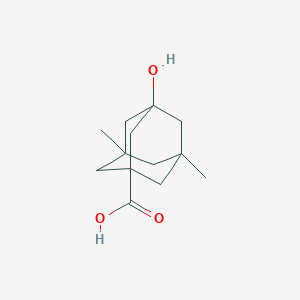

3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid is a chemical compound with the CAS Number: 14575-03-2 . It has a molecular weight of 224.3 and its IUPAC name is (1r,3s,5R,7S)-3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H20O3/c1-10-3-11(2)5-12(4-10,9(14)15)8-13(16,6-10)7-11/h16H,3-8H2,1-2H3,(H,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that carboxylic acid derivatives undergo a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

The compound has a melting point of 228-230 degrees . It’s important to note that the physical and chemical properties of a compound can greatly influence its reactivity and potential uses.Scientific Research Applications

Iron Overload Treatment

One significant application of derivatives of 3-Hydroxy-5,7-dimethyladamantane-1-carboxylic acid, specifically 3,5-dimethyladamantane-1-carboxylic acid, is in treating iron overload. Conjugates of desferrioxamine B (DFOB) with adamantane derivatives showed increased intracellular iron mobilization compared to DFOB alone. This suggests potential use in treating iron overload diseases in patients with transfusion-dependent disorders, such as beta-thalassemia (Liu et al., 2010).

Mitochondrial Toxicity Studies

Research into adamantane carboxylic acids, including 3,5-dimethyladamantane-1-carboxylic acid, revealed their effects on mitochondrial mechanisms similar to naphthenic acids found in oil sands process-affected water (OSPW). This study contributes to understanding the toxic mechanisms of compounds found in OSPW and similar environments (Rundle et al., 2021).

Genetic Damage Studies

A study on diamondoid acids, including 3,5-dimethyladamantane carboxylic acid, revealed their potential genotoxic effects. Exposing marine mussels to these acids resulted in significant genetic damage, highlighting environmental implications for industries like oil extraction and nanotechnology (Dissanayake et al., 2016).

Biomimetic Oxidation Research

The adamantane derivative 1,3-dimethyladamantane, closely related to 3,5-dimethyladamantane-1-carboxylic acid, has been studied for its biomimetic oxidation properties. Insights into the oxidation mechanisms of such compounds have implications for understanding biological oxidation processes and potential applications in synthetic chemistry (Vasil'eva et al., 2006).

Molecular Structure and Interaction Studies

5,7-dimethyl-1,8-naphthyridine-2-amine, structurally similar to this compound, has been studied for its role in binding with carboxylic acid derivatives. Such studies advance our understanding of noncovalent weak interactions, crucial for drug design and molecular engineering (Jin et al., 2011).

Supramolecular Chemistry

In another study, interactions between 2-aminoheterocyclic compounds like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives were examined. This research provides insights into the construction of complex supramolecular structures, a field essential for advanced material science and nanotechnology (Jin et al., 2011).

Safety and Hazards

properties

IUPAC Name |

3-hydroxy-5,7-dimethyladamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-10-3-11(2)5-12(4-10,9(14)15)8-13(16,6-10)7-11/h16H,3-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHXIJPALFNIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B2473334.png)

![3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473337.png)

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473339.png)

![3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2473340.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)